molecular formula C21H26N2O2 B2603432 N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE CAS No. 1797842-47-7

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE

Cat. No.: B2603432
CAS No.: 1797842-47-7
M. Wt: 338.451
InChI Key: UCGSPIMRFFFDJJ-UHFFFAOYSA-N
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Description

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE typically involves the construction of the pyrrolidine ring followed by the attachment of the phenyl and propanamide groups. One common method involves the reaction of 3-methoxypyrrolidine with 4-bromoacetophenone under basic conditions to form the intermediate, which is then coupled with 2-methylphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may play a crucial role in binding to these targets, while the phenyl and propanamide groups contribute to the overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE: Unique due to its specific substitution pattern and functional groups.

    N-[4-(3-HYDROXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-CHLOROPHENYL)PROPANAMIDE: Similar structure but with a chlorine-substituted phenyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-5-3-4-6-17(16)7-12-21(24)22-18-8-10-19(11-9-18)23-14-13-20(15-23)25-2/h3-6,8-11,20H,7,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGSPIMRFFFDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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